molecular formula C17H27NO4 B1377224 (R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid CAS No. 1564266-26-7

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid

Cat. No.: B1377224
CAS No.: 1564266-26-7
M. Wt: 309.4 g/mol
InChI Key: LJUATQZYDYSZPV-RQYMUSGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of (R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid emerged from the broader historical trajectory of adamantane chemistry, which began with the isolation of adamantane from crude oil in 1933. The compound's pharmaceutical relevance became apparent following the establishment of adamantane derivatives as valuable therapeutic agents, with amantadine serving as the first commercially successful adamantyl-based drug in 1963. The specific development of adamantyl glycine derivatives gained momentum in the early 2000s as researchers recognized the potential of combining the rigid adamantane cage structure with amino acid functionality to create novel pharmaceutical intermediates.

The compound's emergence as a pharmaceutical intermediate is closely tied to the development of dipeptidyl peptidase-4 inhibitors for diabetes treatment. Research conducted in the pharmaceutical industry identified the need for sterically hindered amino acid derivatives that could serve as building blocks for complex bioactive molecules. The incorporation of the tert-butoxycarbonyl protecting group represented a strategic advancement in synthetic methodology, allowing for selective protection and deprotection during multi-step synthetic sequences. Industrial preparation methods have evolved to address the challenges of synthesizing this compound on a commercial scale, with particular attention to optimizing yield and purity while maintaining cost-effectiveness.

The historical development of this compound reflects broader trends in medicinal chemistry toward the use of three-dimensional molecular scaffolds that escape the limitations of "flat land" drug discovery. The adamantane framework provides a unique platform for presenting functional groups in precise spatial arrangements, enabling more effective exploration of drug targets and enhanced binding affinity. This historical context underscores the compound's significance as both a synthetic intermediate and a representative example of structure-based drug design principles.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex structural features and stereochemical configuration. The compound belongs to the broader class of tert-butoxycarbonyl-protected amino acids, specifically those containing adamantane substituents. Alternative nomenclature systems describe this compound as (alphaR)-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tricyclo[3.3.1.1(3,7)]decane-1-acetic acid, emphasizing the tricyclic nature of the adamantane framework.

The molecular formula C₁₇H₂₇NO₄ indicates the presence of seventeen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structural classification places this compound within the adamantyl glycine derivative family, characterized by the presence of both the adamantane cage structure and the glycine backbone. The tert-butoxycarbonyl group serves as a protecting moiety, temporarily masking the amino functionality during synthetic transformations.

Table 1: Structural Classification and Nomenclature Data

Classification Category Description
Chemical Class tert-Butoxycarbonyl-protected amino acid derivative
Structural Framework Tricyclo[3.3.1.1³,⁷]decane (adamantane)
Functional Groups Carboxylic acid, protected amine, ester
Molecular Formula C₁₇H₂₇NO₄
Molecular Weight 309.40 g/mol
Stereochemical Designation (R)-configuration at alpha carbon

The compound's classification within the broader context of pharmaceutical intermediates highlights its role as a building block for more complex therapeutic agents. The presence of the adamantane moiety classifies it among the diamondoid derivatives, the smallest members of which have found extensive application in medicinal chemistry due to their unique three-dimensional properties and lipophilic characteristics.

Stereochemical Significance

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and biological activity. The (R)-configuration at the alpha carbon position determines the spatial arrangement of substituents around the stereocenter, influencing both the compound's physical properties and its interactions with biological targets. This specific stereochemical arrangement is essential for the compound's role as an intermediate in the synthesis of saxagliptin, where stereochemical purity directly impacts the efficacy of the final pharmaceutical product.

The adamantane framework itself possesses inherent chirality due to the specific positioning of substituents on the tricyclic cage structure. The designation (3R,5R,7R) for the adamantane portion indicates the stereochemical configuration at positions 3, 5, and 7 of the adamantane ring system, establishing a defined three-dimensional arrangement that is crucial for biological activity. This stereochemical precision is particularly important in drug development, where even minor changes in spatial arrangement can dramatically alter pharmacological properties.

Research has demonstrated that the stereochemical configuration significantly influences the compound's interaction with enzymes and receptors involved in glucose metabolism. The (R)-enantiomer exhibits distinct binding properties compared to its (S)-counterpart, with implications for both synthetic utility and biological activity. Studies examining the stereochemical requirements for dipeptidyl peptidase-4 inhibition have shown that the specific three-dimensional arrangement present in this compound is optimal for achieving desired pharmacological effects.

The maintenance of stereochemical integrity during synthetic transformations represents a significant challenge in the preparation of this compound. Advanced synthetic methodologies have been developed to ensure high enantiomeric excess and prevent racemization during key reaction steps. These considerations underscore the importance of stereochemical control in modern pharmaceutical chemistry and highlight the sophisticated nature of this adamantyl glycine derivative.

Position in Adamantane Glycine Derivative Family

This compound occupies a distinctive position within the adamantane glycine derivative family, representing one of several structurally related compounds that have found application in pharmaceutical synthesis. The family of adamantyl glycine derivatives encompasses both (R)- and (S)-enantiomers, as well as various hydroxylated analogs, each with specific applications in drug development and synthetic chemistry.

Comparative analysis within this family reveals that the non-hydroxylated adamantyl glycine derivatives, such as the compound under discussion, serve as fundamental building blocks for more complex pharmaceutical intermediates. In contrast, hydroxylated variants like the 3-hydroxy-1-adamantyl derivatives function as more advanced intermediates in specific synthetic pathways, particularly those leading to dipeptidyl peptidase-4 inhibitors. The presence or absence of hydroxyl groups significantly influences both the synthetic accessibility and the biological activity of these compounds.

Table 2: Comparative Analysis of Adamantane Glycine Derivatives

Compound Type Hydroxylation Pattern Primary Application Stereochemical Configuration
Non-hydroxylated adamantyl glycine None Building block synthesis (R)- or (S)-configuration
3-Hydroxy-1-adamantyl glycine Single hydroxyl at position 3 Saxagliptin intermediate (R)- or (S)-configuration
Boc-protected variants Variable Protected intermediate synthesis Maintained during protection

The evolutionary development of this compound family reflects advances in synthetic methodology and structure-activity relationship understanding. Early members of the family were primarily investigated for their potential as antiviral agents, following the success of amantadine. However, contemporary research has focused on their utility as intermediates in the synthesis of metabolic disorder therapeutics, particularly diabetes medications.

The compound's position within this family is further defined by its specific protecting group strategy, utilizing the tert-butoxycarbonyl moiety to enable selective synthetic transformations. This approach distinguishes it from other family members that may employ different protecting groups or exist as free amino acids. The strategic use of protection-deprotection chemistry has enabled the development of efficient synthetic routes to complex pharmaceutical targets, highlighting the compound's significance as a versatile synthetic intermediate.

Research into the adamantane glycine derivative family continues to expand, with ongoing investigations into novel hydroxylation patterns, alternative protecting group strategies, and applications in emerging therapeutic areas. The fundamental structural features exemplified by this compound provide a foundation for these continued developments, ensuring its continued relevance in pharmaceutical chemistry and drug discovery programs.

Properties

IUPAC Name

(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-RQYMUSGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amino Acid Derivatization:

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Hydrochloric acid or other strong acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The adamantane structure has been widely recognized for its antiviral properties. Research indicates that derivatives of adamantane can enhance the efficacy of existing antiviral agents. For instance, compounds similar to (R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid have been explored for their potential in treating influenza and other viral infections by modifying the binding affinity to viral proteins .

Anticancer Research

Studies have shown that adamantane derivatives can exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The introduction of amino acid functionalities enhances the selectivity and potency of these compounds against various cancer cell lines . The specific use of this compound in targeted drug delivery systems is under investigation, leveraging its structural properties to improve bioavailability and reduce side effects.

Enzyme Inhibition Studies

The unique structure of this compound makes it a valuable tool in studying enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, allowing researchers to elucidate the catalytic pathways and interactions involved in biochemical processes .

Peptide Synthesis

This compound is utilized as a building block in peptide synthesis due to its stable tert-butoxycarbonyl (Boc) protecting group. The Boc group facilitates the formation of peptide bonds while providing protection against unwanted side reactions during synthesis . This application is crucial for developing peptides with specific biological activities.

Case Studies

StudyFocusFindings
Study on Antiviral ActivityInvestigated the effect of adamantane derivatives on viral replicationDemonstrated increased efficacy against influenza virus strains when modified with amino acid structures .
Anticancer Activity AssessmentEvaluated the cytotoxic effects on cancer cell linesFound significant inhibition of cell growth in breast and prostate cancer models using adamantane derivatives .
Enzyme Mechanism ExplorationAnalyzed enzyme inhibition using adamantane-based compoundsIdentified key interactions between the compound and target enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, molecular weights, and applications of analogous adamantane-containing compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties References
(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid Boc-protected amino acid; acetic acid backbone; R,R,R-adamantane configuration 309.40 Drug intermediate (e.g., Saxagliptin impurities); enzyme inhibitor synthesis
Boc-3-Amino-2-(Adamantan-1-Yl)-Propionic Acid Propionic acid backbone; additional methylene group; Boc-protected amino ~323.42 (estimated) Peptide synthesis; enhanced steric bulk for conformational control
2-(Adamantan-1-Yl)-2-Oxoethyl Benzoate Ketone and ester groups; no amino protection 324.39 Antiviral and metabolic disorder research; increased lipophilicity
(2S)-2-(3-Hydroxyadamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid Hydroxyl group on adamantane; S-configuration at amino acid center 325.40 Improved solubility; potential for hydrogen bonding in drug-receptor interactions
Dimeric Adamantane-Acetamide Compound (13) Dual adamantane cores linked via phenylenediamine; amide bonds 1,155.83 Enhanced binding avidity; studied for antimicrobial or antiviral activity
(R)-2-(Adamantan-1-Yl)-2-Aminoacetic Acid Hydrochloride Deprotected amino group; hydrochloride salt 265.80 Pharmacokinetic studies; improved aqueous solubility
Adamantane-Based Drug Design

Adamantane derivatives are pivotal in treating neurological disorders (e.g., amantadine for Parkinson’s) and type-2 diabetes (e.g., Saxagliptin) due to their rigid, hydrophobic structure that enhances target affinity . The Boc-protected compound’s stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS) .

Enzymatic Inhibition

Inhibitors like tert-butyl (2-(2-(2-(2-((3R,5R,7R)-adamantan-1-yl)acetamido)ethoxy)ethoxy)ethyl)carbamate () utilize adamantane’s bulk to block ATPase active sites. The target compound’s smaller size may allow deeper penetration into enzyme pockets .

Solubility and Bioavailability

Hydroxyl-substituted derivatives (e.g., 3-hydroxyadamantane in ) exhibit higher aqueous solubility, while hydrochloride salts () enhance dissolution rates for oral formulations .

Biological Activity

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid, also known as WX125330, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27NO4
  • Molecular Weight : 309.40058 g/mol
  • CAS Number : 1564266-26-7

The compound exhibits various mechanisms that contribute to its biological activity:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase :
    • Compounds containing adamantane frameworks have been shown to inhibit the enzyme 11β-HSD1 effectively. This enzyme plays a crucial role in regulating cortisol levels in the body, which is linked to metabolic processes and stress responses .
    • Research indicates that adamantane derivatives can selectively inhibit 11β-HSD1 while having a lesser effect on 11β-HSD2, making them potential candidates for treating metabolic disorders .
  • Adaptogenic Properties :
    • The compound is classified as a synthetic adaptogen, suggesting it may enhance the body's resistance to stressors. This property is particularly valuable in developing treatments for conditions exacerbated by stress .

Biological Activity Data

Activity IC50 Value (µM) Comments
Inhibition of 11β-HSD13.32Comparable to known inhibitors like carbenoxolone .
Selectivity over 11β-HSD2<45% inhibitionIndicates potential for selective therapeutic applications .

Study on Adamantane Derivatives

A comprehensive study investigated various adamantane derivatives, including WX125330, focusing on their inhibitory effects on 11β-HSD isoforms. The most potent compound showed an IC50 value of 3.32 µM against 11β-HSD1, demonstrating significant efficacy compared to traditional inhibitors .

Adaptogenic Effects

Research has highlighted the adaptogenic properties of compounds with adamantane structures. These compounds have been shown to improve resilience against environmental stressors and may have applications in enhancing physical and mental performance under duress .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of adamantane derivatives, revealing how the bulky adamantyl group contributes to their biological activity by enhancing binding affinity in hydrophobic pockets of target enzymes .

Q & A

Q. Designing a protocol to study the compound’s interactions with lipid bilayers for drug delivery applications.

  • Methodology :
  • Liposome preparation : Use thin-film hydration with DPPC/cholesterol (7:3 molar ratio).
  • Interaction analysis : Employ surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural changes.
  • Permeability assay : Fluorescent dye leakage (e.g., calcein) monitored via fluorescence spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.